Glycidyl oleate, (R)-
CAS No.: 849589-86-2
Cat. No.: VC17052388
Molecular Formula: C21H38O3
Molecular Weight: 338.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 849589-86-2 |
|---|---|
| Molecular Formula | C21H38O3 |
| Molecular Weight | 338.5 g/mol |
| IUPAC Name | [(2R)-oxiran-2-yl]methyl (Z)-octadec-9-enoate |
| Standard InChI | InChI=1S/C21H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h9-10,20H,2-8,11-19H2,1H3/b10-9-/t20-/m1/s1 |
| Standard InChI Key | VWYIWOYBERNXLX-GDCKJWNLSA-N |
| Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H]1CO1 |
| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)OCC1CO1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Glycidyl oleate, (R)-, is systematically named , reflecting its stereochemical precision. The molecule comprises:
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An 18-carbon oleic acid chain () with a cis double bond at the C9 position.
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A glycidyl group () in the (R)-configuration, forming an ester linkage at the carboxyl terminus .
The stereochemistry is critical for its interactions with biological targets, such as the edg2 lysophosphatidic acid receptor, where chirality influences agonist activity .
Table 1: Key Physicochemical Properties
Synthesis and Production
Esterification Protocol
The industrial synthesis involves esterification of oleic acid with (R)-glycidol under acidic or enzymatic catalysis. Key steps include:
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Activation of Oleic Acid: Conversion to acyl chloride using thionyl chloride.
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Nucleophilic Attack: (R)-Glycidol reacts with the acyl chloride, forming the ester bond.
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Stereochemical Control: Chiral catalysts or chromatographic resolution ensure retention of the (R)-configuration .
The process achieves >95% yield when conducted at 60–80°C with toluene as a solvent.
Deuterated Analogues
Deuterated variants like glycidyl oleate-d5 () are synthesized for isotopic labeling in metabolic studies . These analogues retain the (R)-configuration but replace five hydrogens with deuterium at non-reactive positions .
Analytical Detection and Quantification
Challenges in Food Matrices
As a contaminant in edible oils, glycidyl oleate requires sensitive detection due to its low permissible limits (50–100 μg/kg) .
Table 2: Analytical Methods for Glycidyl Oleate Detection
| Method | Limit of Quantification (LOQ) | Recovery Rate | Reference |
|---|---|---|---|
| LC-MS/MS (Triple Quad) | 50 μg/kg | 93% | |
| Fpg-Modified Comet Assay | N/A (Qualitative) | N/A | |
| GPC-SPE Cleanup | 100 μg/kg | 68–111% |
Isotopic Dilution Techniques
To mitigate matrix effects, -labeled internal standards (e.g., -glycidyl oleate) are used for quantification . This approach reduces variability in lipid-rich matrices like palm oil .
Toxicological Profile and Genotoxicity
In Vivo DNA Damage
A landmark study by J-STAGE (2019) demonstrated that glycidyl oleate induces oxidative and alkylation DNA damage in ICR mice :
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Dosage: 1.0–2.0 mmol/kg body weight.
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Assays:
Metabolic Activation
Lipase-mediated hydrolysis in vivo releases glycidol, a known genotoxicant . The (R)-configuration may influence hydrolysis kinetics, though comparative studies with (S)-enantiomers remain unpublished .
Applications in Industrial and Biomedical Research
Lysophosphatidic Acid (LPA) Analogues
Glycidyl oleate, (R)-, serves as a precursor for LPA analogues targeting the edg2 receptor, implicated in cancer progression . Deuterated forms enable tracking of drug distribution via mass spectrometry .
Food Industry Contaminant
In refined oils, glycidyl oleate forms during high-temperature deodorization (200–260°C) . Mitigation strategies include:
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Enzymatic Interesterification: Reduces free fatty acids available for esterification.
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Adsorbent Filtration: Activated carbon removes polar glycidyl esters .
Regulatory Status and Future Directions
Current Guidelines
While no universal limits exist, the European Food Safety Authority (EFSA) classifies glycidyl esters as "potential carcinogens," urging manufacturers to minimize levels via process optimization .
Research Gaps
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